Conantokin R -

Conantokin R

Catalog Number: EVT-242373
CAS Number:
Molecular Formula: C127H201N35O49S3
Molecular Weight: 3098.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent, non-competitive antagonis of NMDA receptort (IC50 = 93 nM) that inhibits inward currents evoked by NMDA in central nervous system neurons (IC50 = 350 nM). Exhibits broad anticonvulsant and antiparkinsonian activity in vivo at doses devoid of behavioral toxicity.
Overview

Conantokin R is a neuroactive peptide derived from the venom of the fish-hunting snail Conus radiatus. This peptide consists of 27 amino acids and is classified as a gamma-carboxyglutamate-containing conantokin. It is recognized for its ability to act as a non-competitive antagonist of the N-methyl-D-aspartate receptor, which plays a crucial role in synaptic plasticity and memory function in the central nervous system. The unique structure and function of Conantokin R make it an important subject of study in neuropharmacology.

Source and Classification

Conantokin R is sourced from the venom of Conus radiatus, a species of cone snail known for its potent neurotoxins. This peptide belongs to the larger family of conantokins, which are characterized by their selective influence on glutamate receptors, particularly the N-methyl-D-aspartate receptor. The classification of Conantokin R highlights its relevance in neurotoxicology and potential therapeutic applications in neurological disorders.

Synthesis Analysis

The synthesis of Conantokin R involves solid-phase peptide synthesis, a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. Following synthesis, air oxidation is performed to form an intramolecular disulfide bond, which is crucial for stabilizing the peptide's structure. The synthesis process ensures that the final product retains its biological activity and structural integrity, which are essential for its function as an NMDA receptor antagonist .

Molecular Structure Analysis

The molecular structure of Conantokin R is characterized by its unique sequence and specific structural features that contribute to its biological activity. The peptide contains a single disulfide bond, which is typical of many conotoxins but absent in other conantokins. Structural studies using techniques such as circular dichroism and nuclear magnetic resonance spectroscopy have revealed that Conantokin R exhibits low alpha-helical content in its metal-free form, with an increase in alpha-helicity upon binding divalent cations like calcium, magnesium, or zinc. This conformational flexibility is essential for its interaction with the NMDA receptor .

Structural Data

  • Amino Acid Sequence: A specific sequence of 27 amino acids.
  • Disulfide Bond: Present, contributing to structural stability.
  • Alpha-Helical Content: Increases upon cation binding.
Chemical Reactions Analysis

The chemical reactions involving Conantokin R primarily focus on its interaction with metal ions and its binding to the NMDA receptor. Isothermal titration calorimetry has identified binding sites for magnesium and zinc ions, indicating that these interactions are crucial for modulating the peptide's activity. The dissociation constants obtained from these studies provide insight into the affinity of Conantokin R for these cations, which further influences its receptor-binding properties .

Key Reactions

  • Cation Binding:
    • Magnesium: Kd=6.5μMK_d=6.5\,\mu M
    • Zinc: Two binding sites with KdK_d values of 150 nM and 170 μM.
Mechanism of Action

Conantokin R operates through a non-competitive antagonistic mechanism at the NMDA receptor site. It inhibits the binding of other ligands such as spermine-enhanced NMDA receptor channel blockers. The antagonistic action is characterized by an IC50 value of approximately 93 nM, indicating high potency compared to other conantokins like Conantokin G and T . The presence of gamma-carboxyglutamate residues within its structure is thought to play a significant role in this mechanism.

Process

  1. Binding: Conantokin R binds to the NMDA receptor.
  2. Inhibition: It prevents activation by other agonists.
  3. Effect: Alters synaptic transmission and plasticity.
Physical and Chemical Properties Analysis

Conantokin R exhibits several notable physical and chemical properties that contribute to its functionality:

  • Molecular Weight: Approximately 3 kDa.
  • Solubility: Soluble in aqueous solutions due to its polar amino acid residues.
  • Stability: The intramolecular disulfide bond enhances stability against proteolytic degradation.

These properties are essential for maintaining biological activity during experimental applications and potential therapeutic uses.

Applications

Conantokin R has significant implications in scientific research, particularly in neuropharmacology:

  • Research on Neurotransmission: Studying its effects on NMDA receptors helps elucidate mechanisms underlying synaptic plasticity.
  • Therapeutic Potential: Its antagonistic properties could lead to developments in treatments for neurological disorders such as epilepsy or neurodegenerative diseases.
  • Peptide Engineering: Understanding its structure-function relationships aids in designing synthetic analogs with enhanced potency or selectivity .
Introduction to Conantokin R

Biological Origin and Taxonomic Classification

Conantokin-R (Con-R) is a bioactive peptide derived from the venom of the fish-hunting marine cone snail, Conus radiatus. This species belongs to the family Conidae, a group of predatory gastropods inhabiting tropical reefs. C. radiatus is part of the Asprella clade, characterized by specialized venom apparatuses used for prey immobilization [1] [5] [6]. Like other conantokins, Con-R is synthesized in the snail's venom duct and delivered via a harpoon-like radular tooth during predation. Its biological function centers on disrupting neurotransmission in target organisms, specifically through antagonism of N-methyl-D-aspartate receptors (NMDARs) in the central nervous system [2] [9].

Table 1: Taxonomic Classification of Conantokin-R's Source Organism

Taxonomic RankClassification
KingdomAnimalia
PhylumMollusca
ClassGastropoda
FamilyConidae
GenusConus
Speciesradiatus
Venom ComponentConantokin-R

Historical Discovery and Nomenclature

Conantokin-R was first purified and characterized in 2000 through fractionation of C. radiatus venom collected in the Philippines. Researchers extracted lyophilized venom using acetic acid, followed by high-performance liquid chromatography (HPLC) purification on a Bio-Sil TSK 125 molecular sieve column [2] [5]. Automated Edman degradation and mass spectrometry revealed a 27-amino acid sequence with five γ-carboxyglutamate (Gla) residues and a single disulfide bond between Cys21 and Cys25 – a structural feature distinguishing it from most other conantokins [2] [4] [9].

The name "conantokin" derives from the Filipino word antokin (meaning "sleepy"), reflecting the sleep-inducing effects observed in young mice upon intracranial injection. The "-R" suffix specifically denotes its origin from C. radiatus [1] [2]. Its standardized sequence is: GEγγVAKMAAγLARγNIAKGCKVNCYP (where γ = Gla; disulfide bridge: Cys21-Cys25) [9]. Alternative designations include "conotoxin superfamily B" in genetic classification systems [1].

Role in Conus radiatus Venom Ecology

Within the venom cocktail of C. radiatus, Conantokin-R serves as a specialized neurotoxic component targeting the NMDARs of fish prey. Unlike paralytic conotoxins that block ion channels, Con-R disrupts excitatory neurotransmission by inhibiting NMDA receptor-mediated calcium influx in central nervous system neurons [2] [5]. This inhibition leads to a cascade of effects including:

  • Rapid suppression of escape responses: By blocking NMDA-evoked currents (IC₅₀ = 350 nM in mouse cortical neurons), Con-R impairs motor coordination in fish [2] [9].
  • Synaptic suppression: Con-R reduces the amplitude and decay time constant of NMDA-mediated excitatory postsynaptic currents (EPSCs), diminishing synaptic strength [1] [2].
  • Behavioral shutdown: At natural concentrations, it induces a lethargic state that immobilizes prey, facilitating consumption by the snail [1] [5].

Table 2: Key Functional Properties of Conantokin-R in Venom

PropertyValue/EffectBiological Significance
NMDAR Subunit SelectivityNR2B ≈ NR2A > NR2C ≫ NR2DTargets dominant CNS receptors in teleosts
Calcium Influx InhibitionIC₅₀ = 350 nM (neurons)Disrupts Ca²⁺-dependent excitotoxicity
Seizure SuppressionBlocks sound-induced tonic extension in micePrevents prey escape behaviors
Structural StabilityDisulfide bond (Cys21-Cys25)Maintains conformation in extracellular venom

Con-R exhibits broad-spectrum anticonvulsant activity in vivo, preventing sound-induced tonic extension seizures in Frings audiogenic seizure-susceptible mice at intracerebroventricular (i.c.v.) doses below toxic thresholds. This potency surpasses conventional NMDA antagonists like MK-801 (dizocilpine) and ifenprodil, which require doses approaching toxicity thresholds for similar effects [2] [5]. Its ecological efficacy stems from this ability to block excitatory neurotransmission without immediate lethality, allowing C. radiatus to subdue prey efficiently.

Table 3: Comparison of Conantokin-R with Other Major Conantokins

ConantokinSource SpeciesLength (aa)Gla ResiduesDisulfide BondsNMDAR Subunit Preference
Con-RC. radiatus2751 (Cys21-Cys25)NR2B ≈ NR2A > NR2C ≫ NR2D
Con-GC. geographus175NoneNR2B > NR2A > NR2C
Con-TC. tulipa214NoneNR2B > NR2A
Con-Pr1C. parius193NoneNR2B > NR2D
ConBk-AC. bocki235NoneNR2D > NR2B

Conantokin-R's structural uniqueness lies in its combination of Gla residues and a disulfide bond – a feature absent in Con-G, Con-T, and most other family members [1] [8]. Its selectivity profile bridges the NR2B-preference of conantokins like Con-G and the NR2D-preference of newer peptides like ConBk-A [10].

Structural and Biophysical Characteristics

Conantokin-R adopts a dynamic conformation sensitive to divalent cations:

  • Apo-state: Largely unstructured with low α-helical content in the absence of cations [4].
  • Cation-bound state: Binds Mg²⁺ (Kd = 6.5 μM) and Zn²⁺ (Kd = 150 nM and 170 μM at two sites), triggering a conformational shift to an α-helical structure spanning residues 1–19 [4]. This helix stabilizes through Gla residue coordination with metal ions, facilitating interaction with NMDAR subunits [4] [9].

Truncation studies revealed that residues 1–17 retain full NMDAR antagonist activity and exhibit enhanced helical stability compared to the full-length peptide. This indicates the C-terminus (residues 20–27) modulates conformational dynamics but is not essential for receptor binding [4]. The conserved N-terminal motif "GEγγ" (Gla = γ) serves as a signature sequence for conantokins, with position 5 (Val in Con-R) influencing subunit selectivity [3] [9].

Pharmacological Profile and Research Applications

Conantokin-R demonstrates exceptional potency as an NMDAR antagonist:

  • In vitro: Inhibits spermine-enhanced [³H]MK-801 binding to rat brain membranes (IC₅₀ = 93 nM), outperforming conantokins-G and -T by 2–5-fold [4] [9].
  • In vivo: Blocks tonic extension seizures induced by electrical stimulation (15–50 mA) and clonic seizures from pentylenetetrazol at non-toxic doses [2] [5].

Its discrimination between NMDAR subtypes enables precise probing of receptor physiology:

  • NR2B/NR2C differentiation: Con-R exhibits >100-fold selectivity for NR2B over NR2D subunits, greater than small-molecule antagonists like ifenprodil [2] [7].
  • Therapeutic potential: Research explores its utility in conditions involving NMDAR hyperactivation (e.g., epilepsy, neuropathic pain, Parkinson's disease), though clinical applications remain investigational [2] [9].

Conantokin-R stands as a testament to the evolutionary refinement of conopeptides. Its unique structure and selectivity profile continue to make it indispensable for neuroscience research and drug discovery targeting excitatory neurotransmission disorders [1] [2] [7].

Properties

Product Name

Conantokin R

IUPAC Name

2-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(4R,7S,10S,13S,16R)-13-(4-aminobutyl)-7-(2-amino-2-oxoethyl)-4-[[(2S)-1-[(2S)-2-carboxypyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-6,9,12,15-tetraoxo-10-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadec-16-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4,4-dicarboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]propanedioic acid

Molecular Formula

C127H201N35O49S3

Molecular Weight

3098.4 g/mol

InChI

InChI=1S/C127H201N35O49S3/c1-15-57(8)93(116(192)142-62(13)96(172)145-69(24-16-19-36-128)99(175)137-51-89(167)144-83-52-213-214-53-84(113(189)157-82(43-63-29-31-64(163)32-30-63)117(193)162-40-23-28-85(162)126(210)211)158-109(185)80(48-86(132)164)156-115(191)92(56(6)7)159-104(180)71(148-112(83)188)26-18-21-38-130)161-111(187)81(49-87(133)165)155-108(184)78(46-67(122(202)203)123(204)205)152-102(178)72(27-22-39-136-127(134)135)147-95(171)60(11)140-105(181)75(42-54(2)3)151-106(182)76(44-65(118(194)195)119(196)197)150-98(174)59(10)138-94(170)58(9)139-100(176)74(35-41-212-14)149-101(177)70(25-17-20-37-129)146-97(173)61(12)141-114(190)91(55(4)5)160-110(186)79(47-68(124(206)207)125(208)209)154-107(183)77(45-66(120(198)199)121(200)201)153-103(179)73(33-34-90(168)169)143-88(166)50-131/h29-32,54-62,65-85,91-93,163H,15-28,33-53,128-131H2,1-14H3,(H2,132,164)(H2,133,165)(H,137,175)(H,138,170)(H,139,176)(H,140,181)(H,141,190)(H,142,192)(H,143,166)(H,144,167)(H,145,172)(H,146,173)(H,147,171)(H,148,188)(H,149,177)(H,150,174)(H,151,182)(H,152,178)(H,153,179)(H,154,183)(H,155,184)(H,156,191)(H,157,189)(H,158,185)(H,159,180)(H,160,186)(H,161,187)(H,168,169)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H4,134,135,136)/t57-,58-,59-,60-,61-,62-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,91-,92-,93-/m0/s1

InChI Key

MJQQZSPLVNQFRB-HHXUSTKESA-N

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCCCN)C(C)C)CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN

Solubility

Soluble in DMSO

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCCCN)C(C)C)CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCCCN)C(C)C)CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.